molecular formula C27H19N3O5 B11302239 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11302239
M. Wt: 465.5 g/mol
InChI Key: PZVGVWDDNHWXFE-UHFFFAOYSA-N
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Description

The compound 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule featuring a combination of benzodioxole, naphthalene, furan, and oxazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Formation of the Naphthalene Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalene moiety.

    Coupling Reactions: The benzodioxole and naphthalene intermediates are then coupled with a furan derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to target proteins and disrupt their normal function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-{5-[(NAPHTHALEN-2-YLOXY)METHYL]FURAN-2-YL}-1,3-OXAZOLE-4-CARBONITRILE: is unique due to its combination of multiple aromatic and heterocyclic rings, which contribute to its distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H19N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C27H19N3O5/c28-13-22-26(29-14-17-5-9-23-25(11-17)33-16-32-23)35-27(30-22)24-10-8-21(34-24)15-31-20-7-6-18-3-1-2-4-19(18)12-20/h1-12,29H,14-16H2

InChI Key

PZVGVWDDNHWXFE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)C4=CC=C(O4)COC5=CC6=CC=CC=C6C=C5)C#N

Origin of Product

United States

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